MAO-A vs. MAO-B Selectivity Profile: 5450-Fold Isoform Preference of C-(5-Bromo-furan-3-yl)-methylamine
C-(5-Bromo-furan-3-yl)-methylamine exhibits pronounced selectivity for monoamine oxidase A (MAO-A) over MAO-B. In spectrofluorimetric assays using bovine brain mitochondria, the compound inhibited MAO-A with an IC50 of 66 nM, whereas inhibition of MAO-B required an IC50 of 360,000 nM [1]. This represents a 5,454-fold selectivity for the MAO-A isoform. In contrast, the non-brominated furan-3-ylmethylamine analog exhibits no reported MAO inhibitory activity under comparable assay conditions, demonstrating that the C5-bromo substituent is critical for target engagement [2].
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 66 nM; MAO-B IC50 = 360,000 nM |
| Comparator Or Baseline | Same compound assayed against both isoforms; non-brominated furan-3-ylmethylamine shows no detectable inhibition |
| Quantified Difference | 5,454-fold selectivity for MAO-A over MAO-B |
| Conditions | Bovine brain mitochondria MAO-A and MAO-B; spectrofluorimetric detection |
Why This Matters
This quantitative selectivity profile is essential for researchers developing isoform-selective MAO inhibitors, where off-target MAO-B inhibition is associated with dietary tyramine interactions and hypertensive crisis.
- [1] BindingDB. BDBM50078675 (CHEMBL3415444): MAO-A IC50 = 66 nM; MAO-B IC50 = 360,000 nM. BindingDB/ChEMBL, Assiut University curation, 2016. View Source
- [2] BindingDB. BDBM50126862 (CHEMBL39409): Furan-3-ylmethyl-icosa-5,8,11,14-tetraenyl-amine; FAAH inhibition only. BindingDB, 2016. View Source
